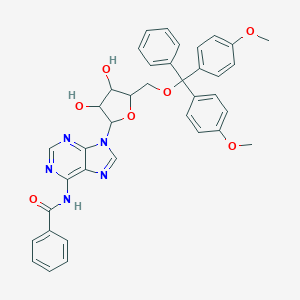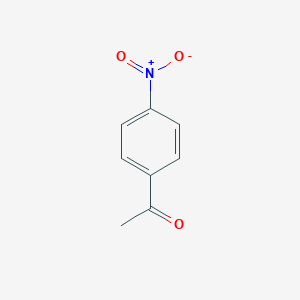
N4-乙酰胞嘧啶
概述
描述
N4-乙酰胞嘧啶是RNA分子中发现的一种高度保守的化学修饰,包括信使RNA、转移RNA和核糖体RNA。 这种修饰在基因表达的调控中起着至关重要的作用,并与各种生物过程和疾病有关 。 它是由N-乙酰转移酶10催化的,该酶对RNA中胞嘧啶的N4位进行乙酰化 .
科学研究应用
N4-乙酰胞嘧啶在科学研究中具有广泛的应用:
作用机制
N4-乙酰胞嘧啶通过修饰RNA分子的结构和功能来发挥其作用。 N-乙酰转移酶10对胞嘧啶的乙酰化增强了RNA的稳定性和翻译效率 。 这种修饰可以影响各种细胞通路,包括那些参与基因表达和蛋白质合成的通路 .
类似化合物:
N6-甲基腺苷: 另一种常见的RNA修饰,在RNA剪接、成熟和翻译中发挥作用.
5-甲基胞嘧啶: 一种参与基因调控和表观遗传继承的DNA修饰.
独特性: N4-乙酰胞嘧啶的独特性在于其在胞嘧啶的N4位进行的特异性乙酰化,这是由N-乙酰转移酶10催化的。 这种修饰在不同物种中高度保守,并与各种生物过程和疾病有关 .
生化分析
Biochemical Properties
N4-Acetylcytidine plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, notably N-acetyltransferase 10 (NAT10), the only known protein that produces N4-Acetylcytidine . This interaction is essential for the formation of N4-Acetylcytidine .
Cellular Effects
N4-Acetylcytidine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, N4-Acetylcytidine is associated with the progression, prognosis, and development of several human diseases .
Molecular Mechanism
The molecular mechanism of N4-Acetylcytidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . NAT10, the enzyme that catalyzes the formation of N4-Acetylcytidine, can precisely regulate the stability and translation of RNA .
Dosage Effects in Animal Models
The effects of N4-Acetylcytidine vary with different dosages in animal models
Metabolic Pathways
N4-Acetylcytidine is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The formation of N4-Acetylcytidine depends on the catalytic activity of NAT10 .
Transport and Distribution
N4-Acetylcytidine is transported and distributed within cells and tissues
准备方法
合成路线和反应条件: N4-乙酰胞嘧啶的制备涉及直接乙酰化胞嘧啶六氢杂环上的活性氨基。 这种方法避免了核苷五戊糖上羟基的参与,从而获得高纯度产物 。 反应通常使用乙酸酐作为乙酰化剂,并在受控条件下进行,以实现50-60%的收率和超过98%的纯度 .
工业生产方法: 对于大规模工业生产,上述方法由于其简单性和高收率而适用。 该工艺涉及使用乙酸酐乙酰化胞嘧啶,然后进行纯化步骤,以确保产品符合试剂级标准 .
化学反应分析
反应类型: N4-乙酰胞嘧啶主要进行乙酰化反应。 它还可以参与其他化学修饰,如甲基化和糖基化 .
常用试剂和条件:
乙酰化: 乙酸酐通常用作乙酰化剂,在受控条件下进行.
甲基化: 在碱性条件下可以使用甲基碘等甲基化剂.
主要产物: 乙酰化反应的主要产物是N4-乙酰胞嘧啶本身。 其他修饰会导致衍生物,例如N4-甲基胞嘧啶 .
相似化合物的比较
N6-Methyladenosine: Another common RNA modification that plays a role in RNA splicing, maturation, and translation.
5-Methylcytosine: A DNA modification involved in gene regulation and epigenetic inheritance.
Uniqueness: N4-Acetylcytidine is unique due to its specific acetylation at the N4 position of cytidine, which is catalyzed by N-acetyltransferase 10. This modification is highly conserved across different species and is associated with various biological processes and diseases .
属性
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDVTARKFBZMOT-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958718 | |
| Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N4-Acetylcytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3768-18-1 | |
| Record name | N4-Acetylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetyl-1-(beta-D-ribofuranosyl)cytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N4-Acetylcytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ac4C?
A1: N4-acetylcytidine (ac4C) has a molecular formula of C11H15N3O6 and a molecular weight of 285.24 g/mol. []
Q2: How does ac4C exert its effects on target RNAs?
A2: ac4C influences RNA function primarily through two mechanisms:
- Increased duplex stability: ac4C enhances the thermal stability of Watson-Crick base pairing with guanosine, potentially affecting RNA folding and interactions with other molecules. [, ]
- Modulation of protein binding: ac4C can either enhance or reduce the binding affinity of specific proteins to the modified RNA. For instance, it promotes the recruitment of PCBP2 to the IRES of enterovirus 71, enhancing viral translation. [] Conversely, it can decrease the binding of proteins involved in mRNA degradation, leading to increased mRNA stability. [, , ]
Q3: What is the role of NAT10 in ac4C modification?
A3: NAT10 is the only known human enzyme with both acetyltransferase and RNA binding activity responsible for N4A formation. [, , , , ] It catalyzes the transfer of an acetyl group from acetyl-CoA to the cytidine base in RNA, forming ac4C. [, , ] NAT10 expression is often dysregulated in various cancers, leading to altered ac4C levels and impacting cellular processes like proliferation, metastasis, and drug resistance. [, , , , ]
Q4: How does ac4C influence mRNA stability and translation?
A4: ac4C has been shown to enhance mRNA stability and translation efficiency. [, ] For example, it promotes the stability of LY6E mRNA, an interferon-stimulated gene involved in alphavirus replication. [] NAT10-mediated ac4C modification can also enhance the stability and translation of specific mRNAs by shielding them from degradation by exonucleases. []
Q5: What is the role of ac4C in stress response?
A5: Research suggests that ac4C plays a role in cellular stress responses. The levels of ac4C and other mRNA modifications have been observed to change in response to various stressors like heat, glucose starvation, and oxidative stress in yeast. [] Additionally, ac4C modifications on mRNAs are associated with stress granules, which are formed during cellular stress and regulate mRNA translation and degradation. []
Q6: How does ac4C contribute to the regulation of gene expression?
A6: By influencing mRNA stability and translation efficiency, ac4C acts as a vital post-transcriptional regulator of gene expression. It fine-tunes the levels of specific proteins within the cell, impacting various cellular processes. [, ]
Q7: What are the known functions of ac4C in different organisms?
A7: While research on ac4C is ongoing, several key functions have been identified across different organisms:
- Bacteria: ac4C in tRNA is crucial for accurate and efficient translation, particularly at elevated temperatures. []
- Yeast: ac4C is essential for the biogenesis of the small ribosomal subunit and plays a role in tRNA stability and stress response. [, ]
- Mammals: ac4C is implicated in various biological processes, including spermatogenesis, oocyte maturation, immune response, and the development of various diseases. [, , , ]
Q8: How is ac4C implicated in human diseases?
A8: Dysregulation of ac4C modifications is increasingly linked to various diseases, including:
- Cancer: NAT10 and ac4C levels are often altered in cancer cells, contributing to tumor progression, metastasis, and drug resistance. [, , , , ]
- Neurological Disorders: Aberrant ac4C modification patterns have been observed in Alzheimer's disease models. []
- Autoimmune Diseases: Altered ac4C profiles are found in immune cells of patients with systemic lupus erythematosus (SLE). []
Q9: Can ac4C be targeted for therapeutic intervention?
A9: Targeting ac4C modification pathways, either by inhibiting NAT10 activity or modulating the levels of specific ac4C modifications, holds potential for therapeutic intervention in various diseases. For instance, inhibiting NAT10 with Remodelin sensitized bladder cancer cells to cisplatin treatment, suggesting its potential in overcoming chemoresistance. []
Q10: What are some methods for studying ac4C in RNA?
A10: Several techniques are used to study ac4C modifications, including:
- ac4C-RIP-seq: This method combines RNA immunoprecipitation (RIP) with high-throughput sequencing to identify ac4C-containing RNA transcripts on a genome-wide scale. [, , , ]
- Chemical ac4C sequencing (ac4C-seq): This approach utilizes specific chemical reactions to label and subsequently identify ac4C sites in RNA. []
- Mass spectrometry (MS): LC-MS/MS is a highly sensitive and specific method used to detect and quantify ac4C levels in RNA samples. [, , , ]
Q11: Are there computational tools for predicting ac4C sites?
A11: Yes, computational models based on machine learning algorithms have been developed to predict potential ac4C modification sites in RNA sequences, leveraging sequence features and physicochemical properties. [, , ] These tools aid in prioritizing experimental validation and understanding the factors influencing ac4C modification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



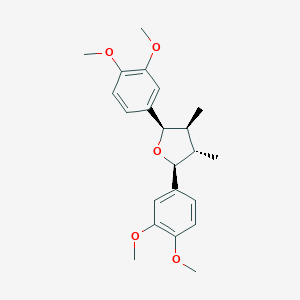

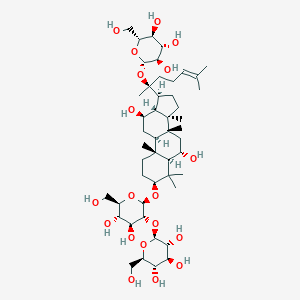
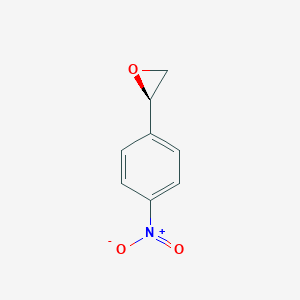
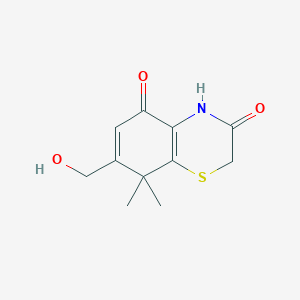

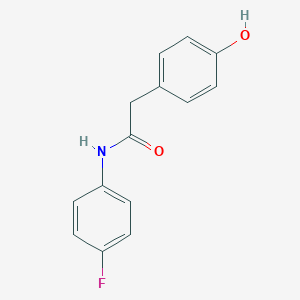
![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)
